4-(benzenesulfonyl)-N-(butan-2-yl)-2-(furan-2-yl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-N-(butan-2-yl)-2-(furan-2-yl)-1,3-oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(butan-2-yl)-2-(furan-2-yl)-1,3-oxazol-5-amine typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzenesulfonyl group: This step usually involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the butan-2-yl group: This can be done through alkylation reactions using butan-2-yl halides.
Incorporation of the furan-2-yl group: This step often involves coupling reactions using furan-2-boronic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the oxazole ring or the benzenesulfonyl group, potentially leading to the formation of amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(butan-2-yl)-2-(furan-2-yl)-1,3-oxazol-5-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-N-(butyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
- 4-(benzenesulfonyl)-N-(butan-2-yl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine
- 4-(benzenesulfonyl)-N-(butan-2-yl)-2-(pyridin-2-yl)-1,3-oxazol-5-amine
Uniqueness
The uniqueness of 4-(benzenesulfonyl)-N-(butan-2-yl)-2-(furan-2-yl)-1,3-oxazol-5-amine lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds. The presence of the furan ring, in particular, might enhance its ability to interact with biological targets or participate in specific chemical reactions.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-butan-2-yl-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-12(2)18-16-17(19-15(23-16)14-10-7-11-22-14)24(20,21)13-8-5-4-6-9-13/h4-12,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDANWCCLBVVUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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